molecular formula C17H17N3O2S2 B2718250 N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252876-52-0

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2718250
CAS RN: 1252876-52-0
M. Wt: 359.46
InChI Key: AZEUQFLUSGMCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a class that “N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” belongs to, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl moiety, which is a privileged structure in medicinal chemistry . Compounds containing this moiety are reported to exhibit diverse types of biological and pharmaceutical activities .

Scientific Research Applications

Crystal Structure Insights

The research into similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided detailed insights into their crystal structures. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, indicating intramolecular hydrogen bonding stabilizing the structure. Such structural insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level (S. Subasri et al., 2016).

Antifolate and Antitumor Agents

N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and related compounds have been studied for their potential as antifolates and antitumor agents. The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has shown these compounds to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, indicating their potential use as antitumor agents. These findings highlight the significant antifolate activity, with some compounds showing high inhibitory effects against human DHFR and tumor cell growth in culture (A. Gangjee et al., 2007).

Dual Inhibitory Activity

Further studies on compounds structurally related to this compound have revealed dual inhibitory activity against thymidylate synthase (TS) and DHFR. These studies have synthesized and tested various analogues for their potency as dual inhibitors. One study found that the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were potent against human TS and DHFR, showcasing the therapeutic potential of these compounds in treating diseases where both enzymes are targetable (A. Gangjee et al., 2008).

Antimicrobial and Anticancer Activity

The synthesis of new derivatives and their evaluation for antimicrobial and anticancer activities form a significant part of the research on compounds related to this compound. For example, the synthesis of thieno[2,3-b]pyridines and related compounds incorporating various moieties has been explored. These compounds have shown promising results in in vitro tests against various cancer cell lines and microbial strains, highlighting their potential as lead compounds for the development of new therapies (Nadia A. Abdelriheem et al., 2015).

properties

IUPAC Name

N-benzyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-20-16(22)15-13(8-9-23-15)19-17(20)24-11-14(21)18-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEUQFLUSGMCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.